羟基乙酸-13C2

描述

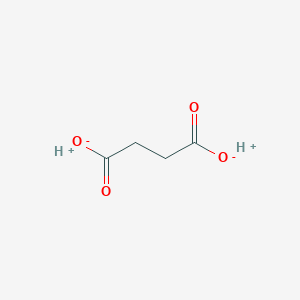

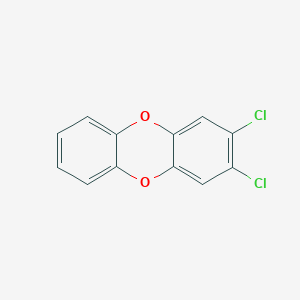

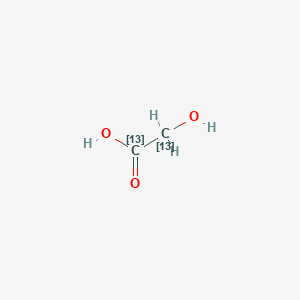

Glycocide-13C2, also known as Glycolic acid-13C2, is the labelled analogue of glycolic acid . Glycolic acid is a constituent of sugarcane juice and has a role as a metabolite and a keratolytic drug . It is also an inhibitor of tyrosinase, suppressing melanin formation and leading to a lightening of skin color .

Synthesis Analysis

The synthesis of glycosides involves complex tasks in organic synthesis, despite involving only a simple type of bond-forming reaction . A variety of electroanalytical tools can be utilized to investigate redox-active intermediates involved in the synthesis . High-throughput material research has been applied to measure physical properties and biological performance of many different polymeric biomaterials .Molecular Structure Analysis

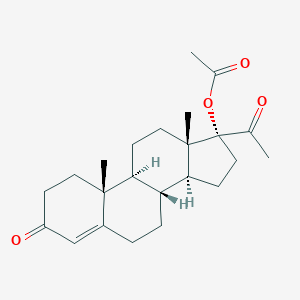

The general structure of a cardiac glycoside consists of a steroid molecule attached to a sugar (glycoside) and an R group . The steroid nucleus consists of four fused rings to which other functional groups such as methyl, hydroxyl, and aldehyde groups can be attached to influence the overall molecule’s biological activity .Chemical Reactions Analysis

Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates .Physical And Chemical Properties Analysis

Glycosides are more polar than their respective aglycones and, as a result, glycoside formation usually increases water solubility . Sometimes, the glycosidic residue is crucial for bioactivity, in other cases glycosylation only impacts on pharmacokinetic parameters .科学研究应用

药物研究与开发

羟基乙酸-13C2: 用于药物研究,用于开发新药。 其稳定的同位素标记允许跟踪代谢途径并量化候选药物的药代动力学 . 这在皮肤病学药物的开发中尤其有用,因为羟基乙酸因其去角质特性而被广泛使用。

分析方法验证

在分析化学中,羟基乙酸-13C2 作为内部标准用于方法验证,以确保分析方法的准确性和一致性,尤其是在高效液相色谱 (HPLC) 和质谱 (MS) 中 . 对于制药和其他行业的法规遵从至关重要。

生物催化和酶研究

研究人员使用Glycocide-13C2 研究涉及糖苷键的酶催化反应。 通过观察碳-13 同位素掺入反应产物,科学家可以深入了解酶机制并设计更有效的生物催化剂 .

材料科学

在材料科学中,羟基乙酸-13C2 可用于合成具有特定同位素标记的聚合物。 然后可以在复杂系统(如生物降解塑料)中跟踪和分析这些聚合物,以了解降解途径和速率 .

环境科学

羟基乙酸-13C2: 应用于环境科学,以追踪有机化合物在生态系统中的归宿。 其同位素标记有助于研究污染物的生物降解以及不同环境背景下的碳循环 .

化妆品行业研究

化妆品行业得益于使用羟基乙酸-13C2 开发新的护肤产品。 研究其在配方中的应用以优化活性成分在皮肤治疗中的递送和功效 .

食品科学

在食品科学中,羟基乙酸-13C2 用于研究羟基乙酸对食品的保鲜效果。 同位素标记允许监测羟基乙酸与食品成分的相互作用及其对保质期的影响 .

核磁共振 (NMR) 光谱

羟基乙酸-13C2: 在 NMR 光谱中作为参考化合物非常有价值。 其碳-13 同位素提供独特的信号,有助于有机分子和复杂混合物的结构解析 .

作用机制

Target of Action

Glycolic Acid-13C2, also known as Glycocide-13C2, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, the pigment responsible for skin color .

Mode of Action

Glycolic Acid-13C2 acts as an inhibitor of tyrosinase . By suppressing the activity of this enzyme, it reduces the formation of melanin, leading to a lightening of skin color .

Pharmacokinetics

As a small organic molecule , it is expected to have good absorption and distribution profiles. Its metabolism and excretion would likely involve standard biochemical processes.

Result of Action

The primary result of Glycolic Acid-13C2’s action is the suppression of melanin formation , leading to a lightening of skin color . This makes it useful in the treatment of conditions like hyperpigmentation.

未来方向

Future studies could focus on discovering novel transcription factors and pathways involved in the complex transcriptional network regulating tumorigenesis . Improved algorithms and models for network analysis would substantially increase the probability of finding druggable transcription factor targets .

属性

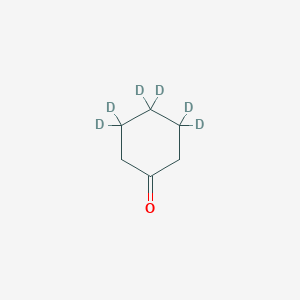

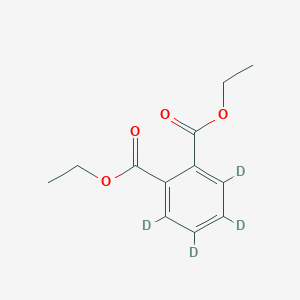

IUPAC Name |

2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMRFAOFKBGASW-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440240 | |

| Record name | Glycocide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111389-68-5 | |

| Record name | Glycocide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111389-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)